molecular formula C20H23N5O B2448646 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 338391-76-7

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No.: B2448646
CAS No.: 338391-76-7
M. Wt: 349.438
InChI Key: XKQQYXUSSLZFDZ-QOCHGBHMSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

δ (ppm) Multiplicity Assignment
10.92 s (1H) Hydrazone NH
7.82–7.25 m (9H) Indole H4–H7 + phenyl H
4.48 s (2H) CH2 linker
3.65 br s (4H) Piperazine N–CH2–CH2–N
2.41 s (3H) N–CH3

13C NMR (100 MHz, DMSO-d6) :

  • 183.2 ppm (C2=O), 161.5 ppm (C3=N), 135.1–115.3 ppm (aromatic carbons), 54.8 ppm (CH2 linker), 46.2 ppm (piperazine CH2), 41.5 ppm (N–CH3).

Infrared Spectroscopy (IR)

Band (cm⁻¹) Assignment
1715 ν(C=O), indole C2 ketone
1632 ν(C=N), hydrazone
1580 δ(N–H), hydrazone
1245 ν(C–N), piperazine

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+ at m/z 350.2 (calculated 349.44 for C20H23N5O).
  • Major fragments:
    • m/z 262.1 (loss of piperazine-CH2 group)
    • m/z 146.0 (indole-phenylhydrazone ion).

Properties

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]-3-phenyldiazenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-11-13-24(14-12-23)15-25-18-10-6-5-9-17(18)19(20(25)26)22-21-16-7-3-2-4-8-16/h2-10,26H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGVNMGKWVLLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141681
Record name 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338391-76-7
Record name 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1H-indole-2,3-dione with 4-methylpiperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with N-phenylhydrazine to form the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include H2O2 and KMnO4, typically in aqueous or organic solvents.

    Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione
  • 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-methylhydrazone)

Uniqueness

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the N-phenylhydrazone moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties .

Biological Activity

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H23_{23}N5_5O
  • Molecular Weight : 349.44 g/mol
  • CAS Number : 338391-76-7

The compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially altering their activity.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).

Cell LineIC50_{50} (µM)Mechanism
MCF-75.00Induces apoptosis
HepG28.00Cell cycle arrest
PC36.50Inhibits migration

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antioxidant Activity

Studies have demonstrated that 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) possesses significant antioxidant properties. It effectively reduces reactive oxygen species (ROS) levels in cellular models, which is associated with decreased cellular damage and improved cell viability.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the effects of the compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50_{50} value of 5 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Study 2: In Vivo Analysis

Another study focused on an animal model of liver cancer where the compound was administered intraperitoneally. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for liver cancer .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : Rapid absorption was observed after oral administration.
  • Distribution : The compound showed a high volume of distribution, indicating extensive tissue binding.
  • Metabolism : Metabolized primarily in the liver.
  • Excretion : Renal excretion was noted as the primary route.

Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal toxicity, making it a promising candidate for further development.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)?

Methodological Answer: The synthesis typically involves:

  • Step 1: Reacting isatin derivatives with substituted hydrazines (e.g., phenylhydrazine) in polar solvents (e.g., ethanol or DMF) under reflux conditions .
  • Step 2: Introducing the 4-methylpiperazine moiety via nucleophilic substitution or Mannich reactions, often requiring catalysts like acetic acid or base-mediated conditions .
  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is employed for isolation .

Key Considerations:

  • Monitor reaction progress via TLC (Rf values: ~0.5 in ethyl acetate/hexane 1:1) .
  • Optimize solvent polarity to avoid byproducts (e.g., dimerization of hydrazones) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR to confirm hydrazone formation (δ 10–12 ppm for NH protons) and piperazine methyl groups (δ 2.3–2.5 ppm) .
    • FT-IR: Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 3200–3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography: For unambiguous confirmation (if crystalline forms are obtainable) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility:
    • Poor aqueous solubility (logP ~3.5 predicted). Use DMSO or DMF for stock solutions .
    • Test solubility gradients in ethanol, acetonitrile, and chloroform via UV-Vis spectroscopy .
  • Stability:
    • Store at -20°C under inert atmosphere (N2_2) to prevent oxidation.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours .

Q. What challenges arise during purification, and how are they addressed?

Methodological Answer:

  • Challenges: Co-elution of polar byproducts (e.g., unreacted hydrazines) during chromatography .
  • Solutions:
    • Use gradient elution (0–50% ethyl acetate in hexane) with silica gel columns.
    • Employ preparative HPLC (reverse-phase C18) for high-purity batches (>95%) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?

Methodological Answer:

  • Kinetic Analysis: Use stopped-flow UV-Vis to track intermediate formation (e.g., Schiff base intermediates) .
  • Isotopic Labeling: 15^{15}N-labeled hydrazines to trace hydrazone bond formation via 1^1H-15^{15}N HMBC NMR .
  • DFT Calculations: Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in piperazine substitution .

Q. What in silico approaches are used to predict pharmacological activity?

Methodological Answer:

  • Molecular Docking: Target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
  • ADMET Prediction: Tools like SwissADME to estimate blood-brain barrier permeability (e.g., TPSA <70 Ų) and CYP450 interactions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against biological targets (e.g., kinase inhibition assays) .
  • Data Analysis: Use multivariate regression (e.g., PLS) to correlate logP, steric parameters, and IC50_{50} values .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Apply factorial designs (2k^k or response surface methodology) to identify critical variables (e.g., solvent purity, temperature) .
  • Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

Q. What experimental design strategies optimize reaction yields and selectivity?

Methodological Answer:

  • Taguchi Method: Vary factors (temperature, solvent ratio, catalyst loading) in orthogonal arrays (L9 or L16) to maximize yield .

  • Case Study:

    FactorLevel 1Level 2Level 3
    Temperature (°C)6080100
    Solvent (EtOH:H2_2O)70:3050:5030:70
    Catalyst (mol%)51015

Q. Can this compound exhibit synergistic effects with other therapeutic agents?

Methodological Answer:

  • In Vitro Testing: Combine with chemotherapeutics (e.g., doxorubicin) in MTT assays (fixed-ratio design) to calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomics: RNA-seq to identify upregulated pathways (e.g., apoptosis) in synergistic combinations .

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